6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole
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Overview
Description
6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features an imidazo[2,1-b]oxazole core with a methoxyphenyl substituent, making it a valuable scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoxazole with 3-methoxybenzaldehyde in the presence of a catalyst. The reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can improve efficiency and scalability. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe for studying enzyme interactions and cellular processes.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole can be compared with other similar compounds, such as:
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure but have a sulfur atom instead of an oxygen atom.
Benzo[d]oxazole derivatives: These compounds have a benzene ring fused to an oxazole ring and are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)imidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C12H10N2O2/c1-15-10-4-2-3-9(7-10)11-8-14-5-6-16-12(14)13-11/h2-8H,1H3 |
InChI Key |
GDRIWESCCVTVCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=COC3=N2 |
Origin of Product |
United States |
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